molecular formula C13H11F3N2O B14117639 Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)- CAS No. 835876-04-5

Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-

Cat. No.: B14117639
CAS No.: 835876-04-5
M. Wt: 268.23 g/mol
InChI Key: NJUFYKWXFDHTMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)aniline is a chemical compound that features a pyridine ring substituted with a methoxy group at the 6-position and an aniline moiety substituted with a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridine and 5-(trifluoromethyl)aniline.

    Coupling Reaction: A coupling reaction, often facilitated by a palladium catalyst, is employed to link the pyridine and aniline moieties. This reaction may involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)aniline may involve large-scale coupling reactions using automated reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial purification methods may include crystallization and recrystallization to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 2-(6-hydroxypyridin-3-yl)-5-(trifluoromethyl)aniline.

    Reduction: Formation of 2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)aniline with an additional amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)aniline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The methoxy and trifluoromethyl groups contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)benzene: Similar structure but lacks the aniline moiety.

    2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of an aniline moiety.

Uniqueness

2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)aniline is unique due to the presence of both the methoxy-substituted pyridine and the trifluoromethyl-substituted aniline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

835876-04-5

Molecular Formula

C13H11F3N2O

Molecular Weight

268.23 g/mol

IUPAC Name

2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C13H11F3N2O/c1-19-12-5-2-8(7-18-12)10-4-3-9(6-11(10)17)13(14,15)16/h2-7H,17H2,1H3

InChI Key

NJUFYKWXFDHTMY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=C(C=C(C=C2)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.